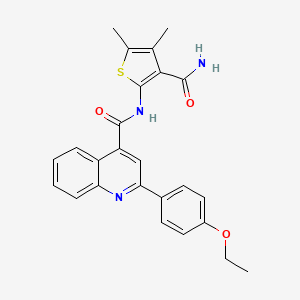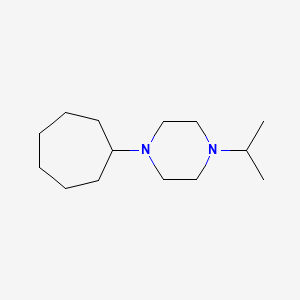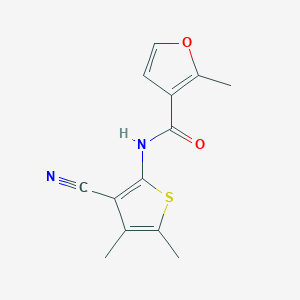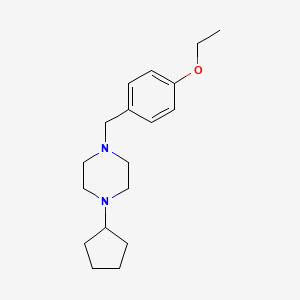![molecular formula C16H10Cl2N4O3 B10888353 2-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10888353.png)
2-[(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone is a complex organic compound that features both aromatic and heterocyclic structures. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups, including dichlorophenyl, furaldehyde, nitro, and pyridyl, makes it a versatile molecule for chemical reactions and modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone typically involves the following steps:
-
Formation of 5-(3,4-Dichlorophenyl)-2-furaldehyde
Starting Materials: 3,4-dichlorobenzaldehyde and furfural.
Reaction: A condensation reaction under acidic or basic conditions to form the furaldehyde derivative.
-
Formation of 2-(5-Nitro-2-pyridyl)hydrazine
Starting Materials: 5-nitro-2-pyridinecarboxylic acid and hydrazine hydrate.
Reaction: A hydrazinolysis reaction to form the hydrazine derivative.
-
Coupling Reaction
Starting Materials: 5-(3,4-dichlorophenyl)-2-furaldehyde and 2-(5-nitro-2-pyridyl)hydrazine.
Reaction: A Schiff base formation reaction under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furaldehyde group can undergo oxidation to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or iron powder in acidic conditions.
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 5-(3,4-Dichlorophenyl)-2-furancarboxylic acid.
Reduction: 5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-amino-2-pyridyl)hydrazone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Antimicrobial Agents: Potential use in the development of new antimicrobial agents.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostic Tools: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Materials Science: Used in the synthesis of materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the hydrazone moiety can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-amino-2-pyridyl)hydrazone: Similar structure but with an amino group instead of a nitro group.
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(2-pyridyl)hydrazone: Lacks the nitro group on the pyridyl ring.
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(4-nitro-2-pyridyl)hydrazone: Nitro group positioned differently on the pyridyl ring.
Uniqueness
5-(3,4-Dichlorophenyl)-2-furaldehyde 2-(5-nitro-2-pyridyl)hydrazone is unique due to the specific positioning of the nitro group on the pyridyl ring, which can influence its reactivity and interaction with biological targets. This compound’s combination of functional groups allows for diverse chemical modifications and applications, making it a valuable molecule in various fields of research and industry.
Properties
Molecular Formula |
C16H10Cl2N4O3 |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C16H10Cl2N4O3/c17-13-4-1-10(7-14(13)18)15-5-3-12(25-15)9-20-21-16-6-2-11(8-19-16)22(23)24/h1-9H,(H,19,21)/b20-9+ |
InChI Key |
WASXPNSNZVCONF-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC3=NC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Ethylphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine](/img/structure/B10888288.png)


![3-{[3-(1H-pyrazol-1-yl)propyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10888298.png)
![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazino}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B10888301.png)
![2-Oxo-2-[(4-sulfamoylphenyl)amino]ethyl 2-(acetylamino)benzoate](/img/structure/B10888306.png)
![7-({[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B10888312.png)
![Propan-2-yl 4-cyano-5-{[(4-fluorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10888319.png)
![4,6-bis(difluoromethyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10888323.png)
![1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate](/img/structure/B10888349.png)
![2-[(2E)-2-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)hydrazinyl]-5-nitropyridine](/img/structure/B10888361.png)
